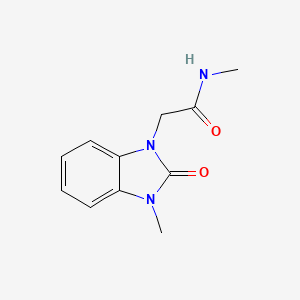
N-(4-methoxy-3,5-dimethylphenyl)-2-thiophenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methoxy-3,5-dimethylphenyl)-2-thiophenecarboxamide, commonly known as Methoxetamine (MXE), is a synthetic dissociative drug that belongs to the arylcyclohexylamine class of drugs. It was first synthesized in 2010 and gained popularity as a recreational drug due to its dissociative and hallucinogenic effects. However, it has also found applications in scientific research due to its unique properties.
Wirkmechanismus
N-(4-methoxy-3,5-dimethylphenyl)-2-thiophenecarboxamide acts as an NMDA receptor antagonist, which means that it blocks the action of glutamate at these receptors. This results in the inhibition of the excitatory activity of the brain, leading to the dissociative and hallucinogenic effects of the drug.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. It has been shown to increase heart rate and blood pressure, as well as cause respiratory depression. It also has a number of psychological effects, including dissociation, hallucinations, and altered perceptions of time and space.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-methoxy-3,5-dimethylphenyl)-2-thiophenecarboxamide has a number of advantages for use in lab experiments. It has a unique mechanism of action and can be used to study the effects of NMDA receptor antagonists on the brain. However, it also has a number of limitations, including its potential for abuse and its potential to cause harm to research subjects.
Zukünftige Richtungen
There are a number of future directions for research on N-(4-methoxy-3,5-dimethylphenyl)-2-thiophenecarboxamide. One area of interest is the potential for this compound to be used as a treatment for depression and anxiety. It has also been suggested that this compound could be used to study the effects of NMDA receptor antagonists on neuroplasticity and brain function. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential for harm.
Synthesemethoden
N-(4-methoxy-3,5-dimethylphenyl)-2-thiophenecarboxamide is synthesized through the reaction of 3-methoxyphenylacetone with cyclohexylamine, followed by the reaction of the resulting product with thiophene-2-carbonyl chloride. The final product is then purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
N-(4-methoxy-3,5-dimethylphenyl)-2-thiophenecarboxamide has been used in scientific research to study its effects on the central nervous system. It has been found to have a similar mechanism of action to ketamine, another dissociative drug. This compound binds to N-methyl-D-aspartate (NMDA) receptors in the brain, which results in the inhibition of glutamate activity. This leads to the dissociative and hallucinogenic effects of the drug.
Eigenschaften
IUPAC Name |
N-(4-methoxy-3,5-dimethylphenyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S/c1-9-7-11(8-10(2)13(9)17-3)15-14(16)12-5-4-6-18-12/h4-8H,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYCNSZBTZMWARF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)NC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(acetylamino)phenyl]-2-chloro-4-methylbenzamide](/img/structure/B5762034.png)

![N,N-dimethyl-N'-[2-(methylthio)-6,7,8,9-tetrahydro[1]benzothieno[3,2-d]pyrimidin-4-yl]-1,2-ethanediamine](/img/structure/B5762036.png)


![N-[4-(4-methyl-1-piperidinyl)phenyl]-2-nitrobenzamide](/img/structure/B5762057.png)
![N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5762060.png)
![1-(2-fluorophenyl)-4-{[4-(methylthio)phenyl]carbonothioyl}piperazine](/img/structure/B5762068.png)

![2-[(3,5-dimethoxybenzoyl)amino]-5-hydroxybenzoic acid](/img/structure/B5762075.png)
![N-(2-methylphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B5762081.png)
![3-[2-(4-methyl-1-piperidinyl)ethyl]-2-thioxo-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5762102.png)

![1-methyl-5-[(4-morpholinylmethylene)amino]-1H-pyrazole-4-carbonitrile](/img/structure/B5762121.png)